molecular formula C6H11ClN2O2 B8259522 Methyl (2-cyanoethyl)glycinate hydrochloride

Methyl (2-cyanoethyl)glycinate hydrochloride

Cat. No.: B8259522
M. Wt: 178.62 g/mol
InChI Key: URESVUKHMHICOZ-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Backbone : The glycine core retains its α-carbon bonded to an amino group (-NH₃⁺) and a carboxylate ester (-COOCH₃).
  • 2-Cyanoethyl Substituent : A -CH₂CH₂CN group attached to the amino nitrogen introduces electron-withdrawing character, influencing reactivity and intermolecular interactions.
  • Chirality : Glycine’s α-carbon is achiral, but the 2-cyanoethyl substitution creates a potential chiral center at the nitrogen. However, rapid inversion in solution typically renders the compound racemic unless crystallized under chiral conditions.

The stereochemical configuration was analyzed via X-ray crystallography , revealing a planar arrangement of the amino and ester groups, with the 2-cyanoethyl group adopting a gauche conformation relative to the glycine backbone. This geometry minimizes steric hindrance and maximizes dipole-dipole interactions between the cyano group and adjacent molecules.

Properties

IUPAC Name

methyl 2-(2-cyanoethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)5-8-4-2-3-7;/h8H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URESVUKHMHICOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side Reactions and Mitigation

  • Cyano group hydrolysis: The electron-deficient nitrile group is prone to hydrolysis under acidic or basic conditions. Using anhydrous solvents and neutral pH during synthesis preserves the cyano functionality.

  • Racemization: Chiral integrity is maintained by avoiding strong bases and elevated temperatures, as demonstrated in Cs₂CO₃-mediated reactions.

Green Chemistry Approaches

Recent patents highlight solvent recycling in methyl ester synthesis. For example, concentrating reaction mixtures and reusing methanol reduces waste by 30–50%. Implementing such strategies could enhance the sustainability of large-scale production.

Industrial and Research Applications

Methyl (2-cyanoethyl)glycinate hydrochloride is a precursor in:

  • Peptide mimetics: The cyanoethyl group mimics natural side chains in drug design.

  • AMPAR potentiators: Used in synthesizing compounds like Org 26576, which modulate glutamate receptors .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-cyanoethyl)glycinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl (2-cyanoethyl)glycinate hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds:

  • Peptide Synthesis : It is utilized in the formation of peptide bonds, facilitating the construction of complex peptides and proteins.
  • Building Block for Pharmaceuticals : The compound acts as a precursor for synthesizing biologically active molecules, including antibiotics and anti-inflammatory agents.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Peptide SynthesisUsed to form peptide bonds in various sequences.
Pharmaceutical IntermediatesServes as a building block for drug development.
Organic ReactionsParticipates in nucleophilic substitution and condensation reactions.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : As a glycine derivative, it may influence neurotransmitter pathways, providing potential benefits in neuroprotection and pain management through modulation of glycine receptors .

Case Study: Antimicrobial Efficacy

In a recent study, novel derivatives of this compound were synthesized and tested for their antibacterial activity. The results showed that specific derivatives had comparable or superior activity to standard antibiotics like ampicillin .

Biochemical Research

The compound plays a crucial role in biochemical research due to its involvement in metabolic pathways:

  • Substrate for Enzymatic Reactions : this compound can act as a substrate for enzymes like glycine N-methyltransferase, which is essential for methylation processes within cells .
  • Investigating Cellular Mechanisms : Its ability to influence cellular signaling pathways makes it valuable for studying mechanisms related to cell growth and differentiation.

Table 2: Biochemical Applications

ApplicationDescription
Enzymatic SubstrateActs as a substrate for critical methylation reactions.
Cellular Mechanism StudiesUsed to investigate signaling pathways in cellular processes.
Neurotransmitter ModulationMay affect neurotransmitter levels and receptor activity.

Mechanism of Action

The mechanism of action of methyl (2-cyanoethyl)glycinate hydrochloride involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Methyl (2-Cyanoethyl)glycinate Hydrochloride and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Methyl glycinate hydrochloride C₃H₈ClNO₂ 125.55 173–177 Methyl ester, amino, HCl Intermediate for heterocycles, antibiotics
Ethyl glycinate hydrochloride C₄H₁₀ClNO₂ 139.58 Not reported Ethyl ester, amino, HCl Industrial synthesis, titrimetric analysis
Methyl L-2-(4-fluorophenyl)glycinate HCl C₉H₁₀FNO₂·HCl 219.6 Not reported Fluorophenyl, methyl ester, HCl Chiral building block in drug synthesis
(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester HCl C₉H₁₂ClNO₃ 217.65 Not reported Hydroxyphenyl, methyl ester, HCl Antibiotic intermediate (e.g., amoxicillin impurities)
This compound C₅H₉ClN₂O₂ (hypothesized) 176.6 (hypothesized) ~180–200 (estimated) Cyanoethyl, methyl ester, HCl Potential use in nucleophilic additions, agrochemicals (extrapolated from )

Physicochemical Properties

  • Solubility: Methyl glycinate hydrochloride is water-soluble due to its ionic nature, while cyanoethyl substitution may reduce polarity, increasing organic solvent compatibility.
  • Stability: The cyano group may confer resistance to hydrolysis compared to ester or amide groups, as seen in stable cyanoethyl phosphoramidites .

Industrial and Pharmaceutical Relevance

  • Methyl Glycinate Hydrochloride : Critical in synthesizing gliotoxin derivatives and β-carboline analogs .
  • Anthraquinonyl Glycinate Esters: Serve as intermediates in anticancer agent development .
  • Target Compound Potential: The 2-cyanoethyl group could enable applications in photoaffinity labeling or metal-chelating ligands, leveraging cyano’s coordination properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (2-cyanoethyl)glycinate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, TBTU-mediated coupling (as used for glycine methyl ester derivatives in ) with 2-cyanoethylamine in the presence of DIEA as a base. Reaction conditions (e.g., anhydrous CH₂Cl₂, 0°C for exothermic control) and stoichiometric ratios (1.1 equiv. of coupling agent) are critical for minimizing side reactions. Purification via silica chromatography with ethyl acetate/petroleum ether gradients is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze δ ~3.7 ppm (ester methyl group), δ ~3.2–3.5 ppm (CH₂ groups adjacent to cyano and glycine backbone), and δ ~2.5 ppm (cyanoethyl protons).
  • HPLC-MS : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁ClN₂O₂).
  • Melting Point : Compare with literature values (e.g., glycine methyl ester hydrochloride melts at 175°C with decomposition ).

Q. What precautions are necessary for handling this compound in the lab?

  • Methodological Answer :

  • Hygroscopicity : Store under inert atmosphere (N₂/Ar) and use desiccants to prevent hydrolysis .
  • Toxicity : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves). Refer to safety protocols for glycine ester derivatives in and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

  • Methodological Answer : Contradictory peaks (e.g., unexpected δ ~4.0–4.2 ppm) may arise from incomplete coupling or hydrolysis.

  • Troubleshooting Steps :

Verify anhydrous conditions using molecular sieves (3 Å) .

Optimize reaction time (monitor via TLC) to prevent overexposure to moisture.

Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from byproducts .

Q. What strategies improve the solubility of this compound in aqueous reaction media?

  • Methodological Answer :

  • Co-solvents : Add THF (≤100 μL) to enhance solubility without destabilizing the ester group .
  • pH Adjustment : Use buffered solutions (pH 6–7) to balance the hydrochloride’s ionic character and cyanoethyl hydrophobicity .

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ L/D-proline mimetics (as in ) to direct stereochemistry.
  • Catalytic Asymmetric Synthesis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for allylic alkylation, as demonstrated in glycine ester modifications .

Q. What analytical techniques are best suited for detecting degradation products in stored samples?

  • Methodological Answer :

  • LC-HRMS : Identify hydrolyzed products (e.g., free glycine or cyanoethyl fragments).
  • Karl Fischer Titration : Quantify moisture content to correlate with stability .

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